SU11657 SU11657 SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Brand Name: Vulcanchem
CAS No.:
VCID: VC1565651
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

SU11657

CAS No.:

Cat. No.: VC1565651

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SU11657 -

Specification

IUPAC Name NONE
Appearance Solid powder

Introduction

Chemical Properties and Mechanism of Action

SU11657 functions primarily as an inhibitor of class III/V receptor tyrosine kinases. Its selective targeting capability includes several critical growth factor receptors implicated in cancer development:

  • Platelet-derived growth factor receptors (PDGFR)

  • Vascular endothelial growth factor receptors (VEGFR)

  • Stem cell factor receptor (c-KIT)

  • FMS-related tyrosine kinase 3 (FLT3)

The compound's chemical structure enables it to effectively bind to these receptors and inhibit their kinase activity at nanomolar concentrations, disrupting downstream signaling cascades essential for tumor cell proliferation, survival, and angiogenesis . By targeting multiple receptors simultaneously, SU11657 presents a powerful approach to counteract the redundancy and compensatory mechanisms often observed in cancer cells that contribute to treatment resistance.

Experimental Research Applications

Meningioma Studies

One of the most extensively documented applications of SU11657 is in meningioma research. Studies have demonstrated that SU11657 significantly enhances the radiosensitivity of human meningioma cells, presenting a potential therapeutic strategy for these brain tumors.

In a pivotal study conducted by Milker-Zabel and colleagues, SU11657 was tested in combination with radiation therapy on freshly isolated primary human meningioma cells. Results showed that SU11657 alone reduced clonogenic survival of both benign and atypical meningioma cells in a dose-dependent manner. When combined with radiation (6-MV photons, 0-10 Gy), the compound significantly increased radiosensitivity, with more pronounced effects observed in atypical meningioma cells compared to benign ones .

The experimental findings from this research are summarized in Table 1:

Treatment ConditionEffect on Benign MeningiomaEffect on Atypical Meningioma
SU11657 aloneReduced cell proliferation and clonogenic survivalStronger reduction in cell proliferation and clonogenic survival
Radiation aloneDose-dependent reduction in cell proliferationDose-dependent reduction in cell proliferation
Combined therapyEnhanced radiosensitivityMore pronounced enhancement of radiosensitivity

These results suggest that small-molecule tyrosine kinase inhibitors like SU11657 could potentially amplify the growth inhibitory effects of radiation therapy in meningioma patients, with particular promise for difficult-to-treat atypical and malignant cases .

Neuroblastoma Research

SU11657 has shown remarkable efficacy in experimental neuroblastoma models. In a comprehensive study by Bäckman and Christofferson, oral administration of SU11657 at 40 mg/kg/day to athymic mice resulted in significant growth inhibition of subcutaneous human neuroblastoma xenografts.

The growth inhibition rates observed were impressive across multiple neuroblastoma cell lines:

  • 90% inhibition in fast-growing SK-N-AS cells

  • 93.8% inhibition in MYCN-amplified IMR-32 cells

  • 88% inhibition in SH-SY5Y cells

Further analysis revealed that SU11657 reduced tumor angiogenesis by 63-96%, suggesting a powerful anti-vascular effect. The compound also increased apoptosis in tumor cells while modulating the expression of growth factors in plasma, including VEGF-A, PDGF-BB, and stem cell factor (SCF) .

Table 2 summarizes the effects of SU11657 on angiogenesis parameters in neuroblastoma xenografts:

ParameterControlSU11657 TreatmentReduction (%)
Number of vessels per gridHighSignificantly reducedVariable by cell line
Length of vessels per tumor volumeHighSignificantly reducedVariable by cell line
Volume of vessels per tumor volumeHighSignificantly reduced63-96%
Surface area of vessels per tumor volumeHighSignificantly reducedVariable by cell line

Immunohistochemical analysis demonstrated that the neuroblastoma cell lines expressed VEGFR-2, PDGFR-β, and c-KIT receptors, with expression decreasing during SU11657 therapy. This finding provided mechanistic insight into the compound's antitumor activity in these models .

Pulmonary Fibrosis Applications

Interestingly, SU11657's applications extend beyond cancer research. Studies have shown that it may have therapeutic potential in radiation-induced pulmonary fibrosis, a serious complication of thoracic radiotherapy.

In a study comparing different PDGF receptor tyrosine kinase inhibitors (including SU11657, SU9518, and Imatinib), researchers found that SU11657 treatment significantly prolonged survival in mice with radiation-induced lung injury (P<0.01). The median survival increased markedly from 19 to approximately 30 weeks. Additionally, SU11657 treatment reduced lung density (a measure of fibrosis) by approximately 50% in these animals (P<0.05) .

These findings suggest potential applications of SU11657 in managing non-malignant complications of cancer therapy, particularly radiation-induced normal tissue injury.

Comparison with Similar Compounds

SU11657 belongs to a family of multitargeted tyrosine kinase inhibitors, several of which have advanced to clinical use. Understanding the similarities and differences between these compounds provides context for SU11657's unique properties.

Table 4 presents a comparison of SU11657 with structurally or functionally similar compounds:

Compound NameTarget KinasesUnique FeaturesClinical Status
SU11657PDGFR, VEGFR, c-KIT, FLT3Balanced targeting of multiple RTKs; strong antiangiogenic effectsResearch tool
ImatinibBCR-ABL, c-KIT, PDGFRFirst-generation tyrosine kinase inhibitor; well-studied for chronic myeloid leukemiaFDA approved
SU9518PDGF receptorSimilar mechanism but less selective than SU11657; primarily used in radiation response studiesResearch tool
SorafenibVEGFR, PDGFRMulti-kinase inhibitor; used for hepatocellular carcinoma and renal cell carcinomaFDA approved
NintedanibVEGFR, PDGFRFocuses on inhibiting angiogenesis; used for non-small cell lung cancerFDA approved
Sunitinib (SU11248)PDGFR, VEGFR, c-KIT, FLT3Structural analogue of SU11657FDA approved

SU11657 distinguishes itself through its selective targeting of multiple receptor tyrosine kinases while maintaining efficacy against both hematological malignancies and solid tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator